molecular formula C26H32AuCl2N3O5 B12376159 AuM1Phe

AuM1Phe

Cat. No.: B12376159
M. Wt: 734.4 g/mol
InChI Key: HYYNABUBCIICQP-IDMXKUIJSA-N
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Description

AuM1Phe is an N-heterocyclic carbene metal complex that inhibits both human topoisomerase I activity and actin polymerization. It has shown significant potential in impeding the proliferation of MDA-MB-231 breast cancer cells, exhibiting an IC50 value of 1.2 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AuM1Phe involves the formation of an N-heterocyclic carbene ligand, which is then complexed with a gold(I) center. The reaction typically involves the use of a base to deprotonate the carbene precursor, followed by the addition of a gold(I) salt to form the complex. The reaction conditions often include inert atmosphere and anhydrous solvents to prevent oxidation and hydrolysis of the sensitive intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

AuM1Phe undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AuM1Phe has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic transformations due to its unique reactivity.

    Biology: Studied for its ability to inhibit topoisomerase I and actin polymerization, making it a potential candidate for cancer therapy.

    Medicine: Investigated for its anticancer properties, particularly against breast cancer cells.

Mechanism of Action

AuM1Phe exerts its effects by inhibiting human topoisomerase I activity and actin polymerization. The inhibition of topoisomerase I prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. Additionally, the inhibition of actin polymerization disrupts the cytoskeleton, further impeding cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AuM1Phe is unique due to its dual inhibition of topoisomerase I and actin polymerization, which provides a multifaceted approach to cancer therapy. This dual mechanism of action distinguishes it from other topoisomerase inhibitors that typically target only one pathway .

Properties

Molecular Formula

C26H32AuCl2N3O5

Molecular Weight

734.4 g/mol

IUPAC Name

2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H19NO4.C12H13Cl2N2O.Au/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);2-6,8,10,17H,7H2,1H3;/q;-1;+1/t11-;;/m0../s1

InChI Key

HYYNABUBCIICQP-IDMXKUIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+]

Origin of Product

United States

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